1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea is an organic compound that features a tetrahydropyran ring, a phenyl group, a thiophene ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation.
Attachment of the thiophene ring: This could be done via a cross-coupling reaction such as Suzuki or Stille coupling.
Formation of the urea moiety: This can be accomplished by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions such as Friedel-Crafts catalysts (AlCl3) for electrophilic substitution or strong bases (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the urea moiety would yield amines.
Scientific Research Applications
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, compounds with urea moieties can act as enzyme inhibitors by mimicking the transition state of enzyme substrates. The phenyl and thiophene rings could interact with hydrophobic pockets in proteins, while the urea moiety could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)carbamate
- 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)thiourea
Uniqueness
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both a tetrahydropyran ring and a thiophene ring in the same molecule is relatively uncommon and could lead to unique interactions with biological targets.
Properties
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(19-15-7-4-12-22-15)18-13-17(8-10-21-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBIRPHHWAPPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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